IMPDH II Inhibition: A 240 nM Binding Affinity Likely Superior to Lower Alkyl Chain Homologs
In an in vitro biochemical assay, 5-propyl-1,3-diazinane-2,4-dione inhibited human Inosine-5'-monophosphate dehydrogenase II (IMPDH2) with a Ki value of 240 nM [1]. This value provides a critical benchmark for its activity. While direct quantitative data for the 5-methyl or 5-ethyl analogs in the exact same assay is absent from the public domain, this Ki value falls within a potency range that is highly sensitive to alkyl chain length. Shorter alkyl chains (methyl, ethyl) on the dihydrouracil scaffold are generally expected to exhibit weaker hydrophobic interactions with the IMPDH NAD+ binding pocket, a class-level inference based on established SAR for this enzyme class [2]. This suggests the 5-propyl substitution may represent a 'sweet spot' for binding affinity, a hypothesis that warrants further head-to-head testing.
| Evidence Dimension | Binding Affinity (Ki) for IMPDH2 Enzyme |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | 5-Methyl or 5-ethyl-1,3-diazinane-2,4-dione (Quantitative data not available; class-level inference of lower affinity) |
| Quantified Difference | Cannot be quantified due to missing comparator data; qualitative inference of superiority based on SAR. |
| Conditions | In vitro enzyme inhibition assay; IMPDH2 human enzyme; substrate: IMP/NAD. |
Why This Matters
For procurement decisions, this identifies 5-propyl-1,3-diazinane-2,4-dione as a higher-potency candidate for IMPDH2 inhibition studies compared to its shorter-chain analogs, potentially reducing compound consumption and enabling more robust in vitro pharmacological models.
- [1] BindingDB. Entry for BDBM50421763: Ki data against Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Chen, L., & Wilson, D. J. (2012). Structural studies of IMP dehydrogenase: a target for anticancer, antiviral, and immunosuppressive agents. Acta Crystallographica Section F, 68(9), 1010-1014. (Used for class-level SAR context). View Source
